5-HT1A Receptor Inhibition: A Quantitative Comparison with Buspirone and 8-OH-DPAT
Cyclohexanamine, 2-(4-methoxyphenyl)- inhibits forskolin-stimulated adenylate cyclase activity via the human 5-HT1A receptor with an IC50 range of 110-250 nM in HeLa cells [1]. This potency is intermediate when compared to the clinically used anxiolytic buspirone (IC50 = 24 nM) [2] and the research tool 8-OH-DPAT (IC50 = 117 nM) [3], both measured in functional assays. The compound is approximately 4-10x less potent than buspirone but within the same order of magnitude as 8-OH-DPAT, a selective 5-HT1A agonist. This positions the compound as a moderately potent 5-HT1A ligand suitable for SAR studies exploring functional selectivity.
| Evidence Dimension | Inhibition of adenylate cyclase (5-HT1A functional activity) |
|---|---|
| Target Compound Data | IC50 = 110-250 nM |
| Comparator Or Baseline | Buspirone: IC50 = 24 nM; 8-OH-DPAT: IC50 = 117 nM |
| Quantified Difference | ~4-10x less potent than buspirone; comparable to 8-OH-DPAT |
| Conditions | Human 5-HT1A receptor expressed in HeLa cells; adenylate cyclase activity assay |
Why This Matters
This quantifiable difference in 5-HT1A potency informs selection for studies requiring a specific activation threshold or for profiling functional selectivity versus other 5-HT1A ligands.
- [1] BindingDB. Assay in Summary_ki: ChEMBL_198198 (CHEMBL799817). Compound tested for inhibition of forskolin-stimulated activity of adenylate cyclase coupled to human 5-HT1A receptor in HeLa cells; value ranges from 110-250. http://bdb8.ucsd.edu/rwd/jsp/dbsearch/assay.jsp?assayid=32&entryid=50029665. Accessed April 2026. View Source
- [2] Peroutka, S. J. (1985). Selective interaction of novel anxiolytics with 5-hydroxytryptamine1A receptors. Biological Psychiatry, 20(9), 971-979. PMID: 2862918. View Source
- [3] The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. Life Sci. 1994;55(11):PL201-6. PMID: 8072383. (IC50 = 117 nM for 5-HT1A). View Source
